![molecular formula C18H27ClN2O2 B2539525 tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate CAS No. 1774896-64-8](/img/structure/B2539525.png)
tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate
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Description
Tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TBAP or TAPP, and it is a piperidine derivative that has a wide range of biological activities.
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of biologically active molecules. For instance, it is utilized in the synthesis of compounds like crizotinib, a therapy used in cancer treatment. The synthesis process typically involves multiple steps, starting from readily available materials, to produce the desired compound with high yield and purity. These processes are essential for developing small molecule anticancer drugs, highlighting the compound's role in facilitating the production of treatments targeting specific pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
Advancements in Synthetic Methods
Recent studies have focused on improving the synthetic methods for producing tert-butyl piperidine-1-carboxylate derivatives. These advancements aim to increase the efficiency, yield, and selectivity of the synthesis process. For example, optimized synthetic routes have been established for producing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, demonstrating high yields and providing a foundation for the development of novel anticancer drugs. These improvements in synthetic methods are crucial for the rapid and cost-effective production of intermediates, facilitating the discovery and development of new therapeutic agents.
Structural Analysis and Characterization
Structural analysis and characterization of tert-butyl piperidine-1-carboxylate derivatives are vital for understanding their properties and potential as intermediates in drug synthesis. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to confirm the structure of synthesized compounds. This detailed analysis ensures the correct formation of the target compound, which is critical for its application in the synthesis of biologically active molecules.
Potential in Drug Discovery
The role of tert-butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate derivatives extends to drug discovery, where these compounds are explored as intermediates in the synthesis of various pharmacologically active agents. Their application in creating new molecules with potential therapeutic effects, particularly in oncology and other critical areas of medicine, underscores the importance of these compounds in the pharmaceutical industry.
- Synthesis methods and applications in drug development: Kong et al., 2016, Zhang et al., 2018.
- Structural analysis and characterization: Moriguchi et al., 2014, Wang et al., 2015.
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-9-7-18(13-20,8-10-21)12-14-5-4-6-15(19)11-14/h4-6,11H,7-10,12-13,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZOXDHXTDBNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate |
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